2,3-Dimethyl-2'-methoxybenzophenone

Descripción

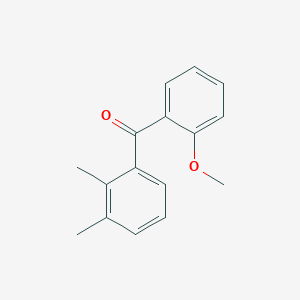

2,3-Dimethyl-2'-methoxybenzophenone is a benzophenone derivative characterized by two methyl groups at the 2- and 3-positions of one benzene ring and a methoxy group at the 2'-position of the adjacent benzene ring. The methyl and methoxy substituents likely enhance its lipophilicity and photostability compared to hydroxylated analogs, making it suitable for applications requiring non-polar matrices .

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-6-9-13(12(11)2)16(17)14-8-4-5-10-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIGTSBDWWBPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641458 | |

| Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-49-9 | |

| Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2’-methoxybenzophenone can be achieved through Friedel-Crafts acylation. This involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2,3-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzophenones.

Aplicaciones Científicas De Investigación

Photoprotection

Ultraviolet (UV) Absorption:

2,3-Dimethyl-2'-methoxybenzophenone is primarily recognized for its ability to absorb UV radiation. This property makes it a valuable ingredient in sunscreens and cosmetic formulations, where it helps protect the skin from harmful UV rays. The compound effectively filters UVB and UVA light, thereby reducing the risk of skin damage and related health issues such as skin cancer.

Regulatory Insights:

Studies have indicated that benzophenone derivatives can undergo metabolic transformations in biological systems, which is crucial for understanding their safety and efficacy in consumer products. For instance, research has shown that benzophenone-3, a related compound, is readily biotransformed into metabolites that may exhibit different biological activities . This highlights the importance of evaluating both the parent compound and its metabolites when assessing safety profiles.

Organic Synthesis

Intermediate in Chemical Reactions:

In organic chemistry, this compound serves as an intermediate for synthesizing various complex organic molecules. Its structure allows for functionalization reactions that can lead to the formation of more intricate compounds used in pharmaceuticals and agrochemicals.

Preparation Techniques:

The synthesis of this compound can be achieved through various methods involving methylation reactions. For instance, it can be derived from 2-hydroxy-4-methoxybenzophenone through selective methylation processes using reagents like dimethyl sulfate or methyl halides under controlled conditions . Such methods are crucial for producing high-purity compounds necessary for further applications.

Materials Science

Incorporation in Polymers:

The compound is increasingly utilized in the development of advanced materials, particularly in polymer science. Its UV-absorbing capabilities make it an excellent additive for plastics and coatings that require enhanced durability against sunlight exposure. By integrating this compound into polymer matrices, manufacturers can improve the longevity and performance of products used outdoors.

Nanocomposites:

Recent studies have explored the incorporation of this compound into mesoporous materials and nanocomposites. These materials exhibit improved mechanical properties and thermal stability while maintaining effective UV protection . The versatility of this compound allows it to function as both a stabilizer and a functional agent within these advanced material systems.

Case Studies

Case Study 1: Sunscreen Formulations

A study evaluating various sunscreen formulations highlighted the effectiveness of incorporating this compound alongside other UV filters. The formulations demonstrated superior SPF values compared to those without this compound, affirming its role in enhancing photoprotection .

Case Study 2: Polymer Coatings

Research conducted on polymer coatings revealed that adding this compound significantly increased resistance to UV degradation. Coatings containing this compound maintained their mechanical integrity and aesthetic properties over extended periods under simulated environmental conditions .

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-2’-methoxybenzophenone involves its ability to absorb UV light, which leads to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anti-inflammatory effects. The compound interacts with molecular targets such as DNA and proteins, disrupting their normal function .

Comparación Con Compuestos Similares

2,2′-Dihydroxy-4,4′-dimethoxybenzophenone (CAS 131-54-4)

Structural Features :

- Hydroxyl groups at 2 and 2' positions.

- Methoxy groups at 4 and 4' positions.

Key Differences :

- Polarity: The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or water-ethanol mixtures. In contrast, 2,3-Dimethyl-2'-methoxybenzophenone’s methyl groups reduce polarity, favoring solubility in non-polar solvents.

- UV Absorption: Hydroxyl groups extend conjugation, enabling broad-spectrum UV absorption (UVA/UVB).

- Applications : Widely used as a UV stabilizer in plastics and coatings (e.g., Uvinul D 49). The target compound’s higher lipophilicity could make it preferable in hydrophobic polymer matrices .

3-Acetoxy-2',6'-dimethoxybenzophenone (CAS 890100-40-0)

Structural Features :

- Acetoxy group at the 3-position.

- Methoxy groups at 2' and 6' positions.

Key Differences :

- Reactivity : The acetoxy group is prone to hydrolysis under acidic or basic conditions, limiting its stability in aqueous environments. The methyl groups in the target compound are chemically inert, ensuring greater stability.

- The target compound’s 2'-methoxy group may cause less steric disruption.

- Applications : Likely used in photolabile protecting groups or pharmaceuticals due to its ester functionality, whereas the target compound’s stability supports long-term UV protection .

Table 1: Comparative Properties of Benzophenone Derivatives

Key Insights:

- Substituent Effects : Methoxy groups enhance electron donation, red-shifting UV absorption. Methyl groups increase thermal stability but may reduce UV range breadth compared to hydroxylated analogs.

- Solubility: Hydroxyl groups improve compatibility with polar matrices, while methyl groups favor non-polar applications.

- Safety: Benzophenones with hydroxyl groups (e.g., 2,2′-dihydroxy-4,4′-dimethoxybenzophenone) may pose higher reactivity concerns, whereas methylated derivatives like the target compound likely exhibit lower toxicity profiles.

Actividad Biológica

2,3-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-49-9) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H16O3

- Molecular Weight : 284.31 g/mol

- Structure : The compound features a benzophenone backbone with two methyl groups and a methoxy group attached to the aromatic rings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antibacterial Properties : Research indicates that derivatives of benzophenone compounds, including this compound, display antibacterial activity against a range of pathogens. This property is essential for developing new antimicrobial agents .

In Vitro Studies

- Cytotoxicity Assays : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting its potential as an anticancer agent. The growth inhibitory values indicated a significant reduction in cell viability at specific concentrations .

- Mechanistic Insights : The compound's mechanism involves the inhibition of specific kinases that are overexpressed in certain cancers. By targeting these proteins, it may disrupt critical signaling pathways involved in cell proliferation and survival .

Computational Studies

Recent computational approaches have been utilized to predict the biological activity spectra of this compound:

- Molecular Docking : Docking studies have suggested strong interactions between the compound and key proteins involved in cancer progression, such as NEK7 and NEK9. These interactions may provide insights into the compound's potential as a targeted therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Research : In a study involving MCF-7 cells, the compound demonstrated a GI50 value of approximately 3.18 µM, indicating potent growth inhibition compared to standard chemotherapeutics .

- Antibacterial Efficacy : In another investigation, derivatives of benzophenone were tested against common bacterial strains. The results showed effective inhibition at varying concentrations, supporting its use as a lead compound for developing new antibiotics .

Comparative Analysis

To further understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzophenone with two methyl and one methoxy group | Antioxidant, Antibacterial, Cytotoxic |

| 2-Methoxybenzoic Acid | Benzene ring with one methoxy group | Mild antibacterial properties |

| Benzophenone | Basic benzophenone structure | UV filter; Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.